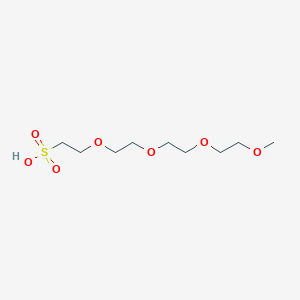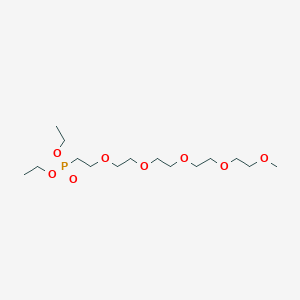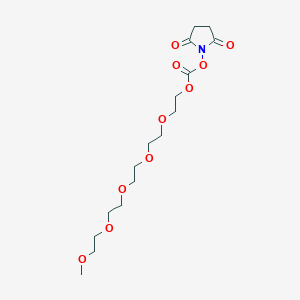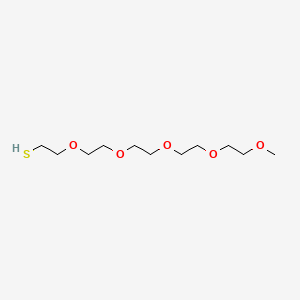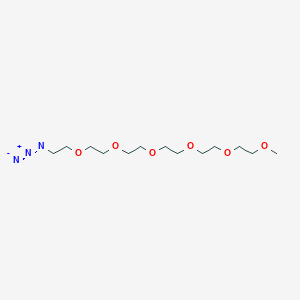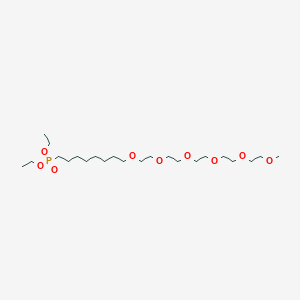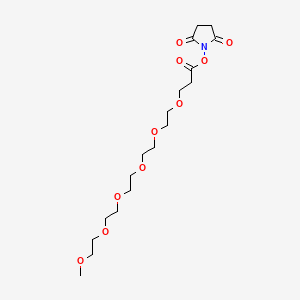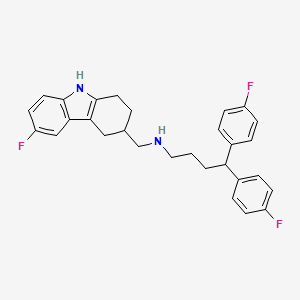
MSC1094308
Übersicht
Beschreibung
Es hat sich gezeigt, dass es ein signifikantes Potenzial zur Hemmung der D2-ATPase-Aktivität durch Bindung an einen medikamentösen Hot Spot von p97 hat .
2. Präparationsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von MSC1094308 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, 6-Fluor-2,3,4,9-tetrahydro-1H-carbazol. Dieser Zwischenstoff wird dann mit einer Methylgruppe funktionalisiert und unter bestimmten Bedingungen weiter mit 4,4-Bis(4-fluorphenyl)butan-1-amin umgesetzt, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt typischerweise durch großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird in der Regel in einer kontrollierten Umgebung synthetisiert, um die gewünschten chemischen Eigenschaften zu erhalten und die Konsistenz des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
MSC1094308 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als selektiver Inhibitor in Studien mit ATPase-Enzymen verwendet, insbesondere VPS4B und p97.
Biologie: this compound wird in Zellstudien eingesetzt, um die Rolle von ATPase-Enzymen in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten wie Krebs und neurodegenerativen Erkrankungen durch Hemmung spezifischer ATPase-Aktivitäten.
Industrie: this compound wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf ATPase-Enzyme abzielen
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es an einen medikamentösen Hot Spot auf dem p97-Protein bindet und so die D2-ATPase-Aktivität hemmt. Diese Hemmung ist nicht ATP-kompetitiv, d. h. This compound konkurriert nicht mit ATP um die Bindung an das Enzym. Stattdessen bindet es allosterisch und bewirkt konformationsbedingte Veränderungen, die die Aktivität des Enzyms reduzieren. Zu den beteiligten molekularen Zielstrukturen gehören die VPS4B- und p97-Proteine, die eine entscheidende Rolle in verschiedenen zellulären Prozessen spielen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MSC1094308 involves multiple steps, starting with the preparation of the core structure, 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole. This intermediate is then functionalized with a methyl group and further reacted with 4,4-bis(4-fluorophenyl)butan-1-amine under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually synthesized in a controlled environment to maintain the desired chemical properties and to ensure consistency in the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: MSC1094308 durchläuft aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Fluor- und Aminogruppe hauptsächlich Substitutionsreaktionen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile. Die Bedingungen umfassen typischerweise moderate Temperaturen und das Vorhandensein eines Katalysators.
Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden unter kontrollierten Bedingungen verwendet.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden unter wasserfreien Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können Substitutionsreaktionen verschiedene substituierte Derivate von this compound liefern, während Oxidations- und Reduktionsreaktionen zur Bildung oxidierter oder reduzierter Analoga führen können .
Wirkmechanismus
MSC1094308 exerts its effects by binding to a druggable hotspot on the p97 protein, thereby inhibiting the D2 ATPase activity. This inhibition is non-ATP-competitive, meaning that this compound does not compete with ATP for binding to the enzyme. Instead, it binds allosterically, causing conformational changes that reduce the enzyme’s activity. The molecular targets involved include the VPS4B and p97 proteins, which play crucial roles in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
MSC1094308 ist einzigartig in seiner selektiven Hemmung der VPS4B- und p97-ATPase-Aktivitäten. Zu ähnlichen Verbindungen gehören:
NMS-873: Ein weiterer p97-Inhibitor mit einem anderen Bindungsmechanismus.
DBeQ: Ein reversibler p97-Inhibitor mit vergleichbarer Wirksamkeit.
NW1028 und NW1030: Verbindungen, die die ATPase-Aktivität über verschiedene Wege hemmen
This compound zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
4,4-bis(4-fluorophenyl)-N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N2/c30-22-8-4-20(5-9-22)25(21-6-10-23(31)11-7-21)2-1-15-33-18-19-3-13-28-26(16-19)27-17-24(32)12-14-29(27)34-28/h4-12,14,17,19,25,33-34H,1-3,13,15-16,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZIMUMAPGQEBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1CNCCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=C(N2)C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MSC1094308, also known as N-((6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)-4,4-bis(4-fluorophenyl)butan-1-amine, interact with its target proteins and what are the downstream consequences?
A1: this compound functions as a reversible, allosteric inhibitor of specific AAA ATPases, namely VCP/p97 (a type II AAA ATPase) and VPS4B (a type I AAA ATPase) [, ]. Instead of directly blocking the ATP binding site, it binds to a distinct allosteric site on these enzymes []. For VCP/p97, this binding event specifically inhibits the D2 ATPase activity []. Although the exact downstream effects of this compound are not fully elucidated in the provided abstracts, the inhibition of these AAA ATPases, which play crucial roles in cellular processes like protein degradation and membrane trafficking, can have significant consequences on cell viability and function [, ].
Q2: What is the significance of identifying this compound as an inhibitor of both type I and type II AAA ATPases?
A2: The discovery that this compound can inhibit both VCP/p97 (type II) and VPS4B (type I) suggests the presence of a conserved allosteric regulatory mechanism across different classes of AAA ATPases []. This finding has profound implications for drug discovery efforts. It implies that targeting such conserved allosteric sites could be a viable strategy for developing broad-spectrum inhibitors of AAA ATPases, potentially expanding the therapeutic applications for diseases linked to dysregulated AAA ATPase activity [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



